
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one is a brominated heterocyclic compound It is characterized by the presence of two bromine atoms at the 3 and 4 positions of the pyrrole ring, a cyclopropylmethyl group at the 1 position, and a ketone functional group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. One common method is the bromination of 1-(cyclopropylmethyl)-1H-pyrrole-2(5H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dihydro-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole derivatives such as carboxylic acids.
科学的研究の応用
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the cyclopropylmethyl group.
3,4-Dibromo-1-(methyl)-1H-pyrrol-2(5H)-one: Similar structure but has a methyl group instead of a cyclopropylmethyl group.
3,4-Dibromo-1-(ethyl)-1H-pyrrol-2(5H)-one: Similar structure but has an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C8H9Br2NO |
|---|---|
分子量 |
294.97 g/mol |
IUPAC名 |
3,4-dibromo-1-(cyclopropylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H9Br2NO/c9-6-4-11(3-5-1-2-5)8(12)7(6)10/h5H,1-4H2 |
InChIキー |
PJCSVELBWOSGLX-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CC(=C(C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


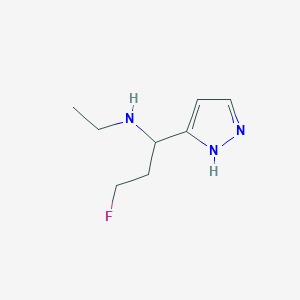

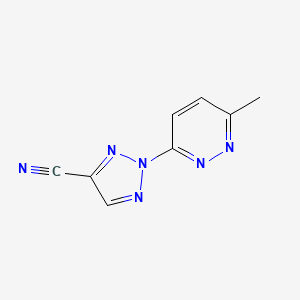

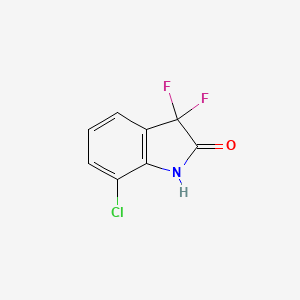
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)


![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)
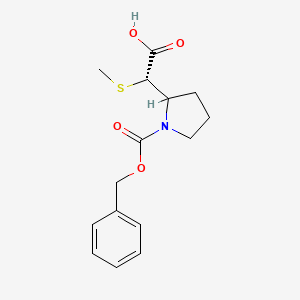
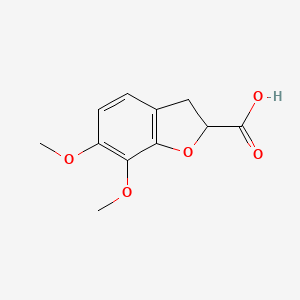

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)
